molecular formula C13H16Cl3N3O2 B4113066 N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B4113066
M. Wt: 352.6 g/mol
InChI Key: KKWJQDHUPJWFHL-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an acetamide group linked to a trichlorophenoxy moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the following steps:

    Formation of 2-(2,4,5-trichlorophenoxy)acetic acid: This intermediate is prepared by reacting 2,4,5-trichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(2,4,5-trichlorophenoxy)acetic acid is then reacted with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Use of continuous flow reactors: to enhance reaction efficiency and yield.

    Catalysts: to accelerate the reaction rate.

    Purification techniques: like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1-piperazinyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-methyl-1-piperazinyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • N-(4-methyl-1-piperazinyl)-2-(2,3,4-trichlorophenoxy)acetamide

Uniqueness

N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N3O2/c1-18-2-4-19(5-3-18)17-13(20)8-21-12-7-10(15)9(14)6-11(12)16/h6-7H,2-5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWJQDHUPJWFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylpiperazin-1-yl)-2-(2,4,5-trichlorophenoxy)acetamide

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